Carteolol

Description

Properties

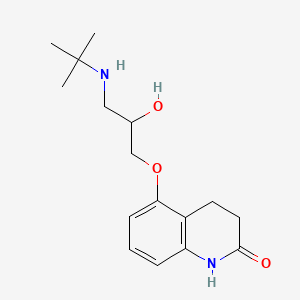

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAFSWPYPHEXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-21-6 (mono hydrochloride) | |

| Record name | Carteolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022746 | |

| Record name | Carteolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.21e-01 g/L | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51781-06-7 | |

| Record name | Carteolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carteolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carteolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARTEOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis and Activity of (S)-Carteolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carteolol is a non-selective β-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension.[1][2] Like many β-blockers, this compound possesses a chiral center, and its pharmacological activity is stereospecific, with the (S)-enantiomer being the active therapeutic agent. This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-Carteolol, focusing on a chemoenzymatic approach. Furthermore, it delves into the stereospecific activity of this compound enantiomers, detailing their interaction with β-adrenergic receptors and the downstream signaling pathways. This document is intended to be a core resource, providing detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers and professionals in the field of drug development.

Stereoselective Synthesis of (S)-Carteolol

The synthesis of enantiomerically pure (S)-Carteolol is most effectively achieved through a chemoenzymatic strategy. This approach utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate, offering high enantioselectivity and good yields. The overall synthetic scheme involves three main stages: synthesis of the racemic chlorohydrin precursor, enzymatic kinetic resolution, and subsequent amination to yield the final product.

Synthesis of Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

The synthesis of the racemic chlorohydrin precursor is the initial step.

Experimental Protocol:

-

Materials: 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, epichlorohydrin, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., a mixture of an aprotic solvent like dimethyl sulfoxide and water).

-

Procedure: 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with epichlorohydrin in the presence of a base. The reaction is typically carried out at room temperature. The use of an aprotic solvent/water mixture can improve the yield and purity of the product.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product. Purification is achieved through recrystallization or column chromatography to yield racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one.

Lipase-Catalyzed Kinetic Resolution

This crucial step separates the racemic chlorohydrin into its constituent enantiomers. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol:

-

Materials: Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, a lipase (e.g., Candida antarctica Lipase B, CALB), an acyl donor (e.g., vinyl acetate or vinyl butanoate), and an organic solvent (e.g., toluene, hexane, or acetonitrile).[3]

-

Procedure: The racemic chlorohydrin is dissolved in the organic solvent. The lipase and acyl donor are added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with agitation.[3] The progress of the reaction is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Work-up and Separation: Once the desired conversion is achieved, the enzyme is filtered off. The reaction mixture, now containing the (S)-acylated chlorohydrin and the unreacted (R)-chlorohydrin, is concentrated. The two components are then separated by column chromatography. The acylated enantiomer can be hydrolyzed back to the alcohol if needed.

Synthesis of (S)-Carteolol

The final step involves the amination of the resolved (R)-chlorohydrin to produce (S)-Carteolol. This reaction proceeds with an inversion of stereochemistry.

Experimental Protocol:

-

Materials: (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, tert-butylamine, and a suitable solvent (e.g., methanol or dimethyl sulfoxide).

-

Procedure: The (R)-chlorohydrin is reacted with an excess of tert-butylamine in the chosen solvent. The reaction may be carried out at an elevated temperature to ensure completion.

-

Work-up and Purification: After the reaction, the solvent and excess tert-butylamine are removed under reduced pressure. The crude (S)-Carteolol is then purified, typically by recrystallization or column chromatography, to yield the final, enantiomerically pure product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Quantitative Data for Synthesis

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | ~53% | N/A | [4] |

| 2 | (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | Theoretical max. 50% | 96% | [4] |

| 3 | (S)-Carteolol | Low (can be improved) | 96% | [4] |

Stereospecific Activity of this compound

The therapeutic effect of this compound in reducing intraocular pressure is primarily attributed to the (S)-enantiomer due to its higher affinity for β-adrenergic receptors.

β-Adrenergic Receptor Binding

The affinity of the this compound enantiomers for β1 and β2-adrenergic receptors can be quantified using radioligand competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the equilibrium dissociation constant (Ki) of (S)-Carteolol and (R)-Carteolol for β1 and β2-adrenergic receptors.

-

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors.

-

A non-selective β-adrenergic radioligand (e.g., [3H]dihydroalprenolol (DHA) or [125I]cyanopindolol (CYP)).

-

Unlabeled (S)-Carteolol and (R)-Carteolol.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubation: A constant concentration of the radioligand and cell membranes is incubated with increasing concentrations of the unlabeled competitor ((S)- or (R)-Carteolol).

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60 minutes) to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Quantitative Data for Stereospecific Activity

| Compound | Receptor | Ki (nM) | Reference |

| Racemic this compound | β1-adrenergic | 0.83 | [6] |

| Racemic this compound | β2-adrenergic | 0.85 | [6] |

It is well-established for β-blockers that the (S)-enantiomer possesses significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer.

Signaling Pathways and Experimental Workflows

Chemoenzymatic Synthesis of (S)-Carteolol

References

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Carteolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carteolol hydrochloride, a non-selective beta-adrenergic antagonist, is a critical active pharmaceutical ingredient (API) primarily used in the management of glaucoma and ocular hypertension. The solid-state properties of an API, including its crystal structure and potential for polymorphism, are of paramount importance as they can significantly influence its physicochemical properties such as solubility, stability, and bioavailability, thereby affecting its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known crystal structure of this compound hydrochloride and explores the concept of polymorphism in the context of this drug. While detailed comparative data on multiple polymorphic forms of this compound hydrochloride are not extensively available in publicly accessible literature, this guide furnishes the foundational knowledge of its established crystal form, discusses the potential for polymorphic variations, and presents detailed experimental protocols for the characterization of such forms.

Introduction to this compound Hydrochloride

This compound hydrochloride is chemically described as 5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone hydrochloride.[1][2][3] It functions by blocking beta-1 and beta-2 adrenergic receptors, which leads to a reduction in aqueous humor production in the eye, thus lowering intraocular pressure.[4] The solid-state form of this compound hydrochloride used in pharmaceutical formulations is crucial for ensuring consistent quality, stability, and performance of the drug product.

Crystal Structure of this compound Hydrochloride (Form I)

The crystal structure of a single form of this compound hydrochloride has been elucidated and reported in the scientific literature. This established form, which we will refer to as Form I, provides the baseline for understanding the solid-state chemistry of this API.

Crystallographic Data

The crystallographic data for Form I of this compound hydrochloride was determined by single-crystal X-ray diffraction analysis. The key parameters are summarized in the table below.

| Parameter | Value[5] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.873(4) Å |

| b | 26.435(19) Å |

| c | 8.549(7) Å |

| β | 105.67(6)° |

| V | 1715.9 ų |

| Z | 4 |

Molecular and Packing Structure

In the crystalline state of Form I, the this compound cation and the chloride anion are linked through a network of hydrogen bonds. The protonated amino group and the hydroxyl group of the this compound molecule are involved in hydrogen bonding with the chloride ion. This intricate network of intermolecular interactions dictates the packing of the molecules in the crystal lattice and contributes to the overall stability of the crystalline form.

Polymorphism of this compound Hydrochloride

The study of polymorphism is critical during drug development to identify the most stable form and to ensure that no undesired polymorphic transformations occur during manufacturing or storage, which could impact the drug's quality and performance.

Hypothetical Polymorphic Forms

For illustrative purposes, the following table outlines the type of comparative data that would be essential for characterizing different polymorphic forms of this compound hydrochloride. It is important to note that the data for "Form II" is hypothetical and intended to demonstrate the comparative nature of polymorph characterization, as such data for a second polymorph of this compound hydrochloride is not found in the reviewed literature.

| Property | Form I (Known) | Form II (Hypothetical) |

| Crystallographic Data | ||

| Crystal System | Monoclinic[5] | Orthorhombic |

| Space Group | P2₁/n[5] | P2₁2₁2₁ |

| Thermal Analysis (DSC) | ||

| Melting Point | ~277-278 °C | ~265-270 °C |

| Enthalpy of Fusion | ΔHfus₁ | ΔHfus₂ |

| Spectroscopy (FTIR) | ||

| Key IR Peaks (cm⁻¹) | ν₁, ν₂, ν₃, ... | ν'₁, ν'₂, ν'₃, ... |

Experimental Protocols for Solid-State Characterization

The characterization of polymorphic forms relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments used in the solid-state analysis of active pharmaceutical ingredients like this compound hydrochloride.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern that is characteristic of the crystalline form.

Methodology:

-

Sample Preparation: A small amount of the this compound hydrochloride powder (approximately 10-50 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed for the positions and intensities of the diffraction peaks. These are then compared with known patterns or patterns of other batches to identify the polymorphic form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties of the material, such as melting point and enthalpy of fusion, and to detect any phase transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is selected to cover the expected melting point of this compound hydrochloride (e.g., from 30 °C to 300 °C).

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and the peak temperature of any endothermic or exothermic events. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a vibrational spectrum of the molecule, which can be sensitive to changes in the crystal lattice.

Methodology:

-

Sample Preparation: A small amount of the sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (approximately 200 mg). The mixture is then compressed into a thin pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Data Analysis: The positions, shapes, and relative intensities of the absorption bands are analyzed. Differences in the spectra of different batches can indicate the presence of different polymorphs.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of experiments in polymorph screening and characterization.

Caption: A typical workflow for polymorph screening and identification.

Caption: Interrelationship of analytical techniques in polymorph characterization.

Conclusion

The solid-state properties of this compound hydrochloride are fundamental to its quality and efficacy as a pharmaceutical product. This guide has detailed the known crystal structure of Form I and provided a framework for understanding and investigating its potential polymorphism. While the existence of multiple polymorphs of this compound hydrochloride is plausible, further research and publication of comparative data are necessary to fully characterize its solid-state landscape. The experimental protocols and workflows presented herein offer a robust starting point for any researcher or drug development professional working with this important active pharmaceutical ingredient. A thorough understanding and control of the crystalline form of this compound hydrochloride are essential for the development of safe, effective, and stable ophthalmic formulations.

References

- 1. CN107337639B - Stable this compound hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]

- 2. This compound Hydrochloride | C16H25ClN2O3 | CID 40127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107337639A - Stable this compound hydrochloride and its preparation method and medical composite for eye - Google Patents [patents.google.com]

- 4. This compound | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Crystal Structure of this compound Hydrochloride : 5-(3-tert-Butylamino-2-hydroxy) propoxy-3, 4-dihydro-2-quinolone, OPC-1085 | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Carteolol Degradation Products and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and impurity profile of carteolol, a non-selective beta-adrenergic receptor blocker primarily used in the management of glaucoma. Understanding the stability of this compound and the nature of its impurities is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document details the types of impurities, analytical methodologies for their detection, and the underlying degradation pathways.

Introduction to this compound and Its Impurities

This compound is a potent beta-blocker that reduces intraocular pressure by decreasing the production of aqueous humor.[1] Like any active pharmaceutical ingredient (API), this compound is susceptible to degradation under various environmental conditions, and impurities can be introduced during the synthesis process. These impurities and degradation products must be carefully monitored and controlled to meet regulatory standards.

Impurities in this compound can be broadly categorized as:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process of this compound. They can include unreacted starting materials, intermediates, and by-products of side reactions. The synthesis of this compound and its process-related impurities often involves multi-step chemical reactions, where careful control of reaction conditions is necessary to minimize impurity formation.[2][3]

-

Degradation Products: These arise from the chemical decomposition of the this compound molecule over time due to factors such as pH, temperature, light, and oxidation. Forced degradation studies are intentionally conducted under stressed conditions to identify potential degradation products and establish the degradation pathways.[4][5]

-

Elemental Impurities: These are trace metals that may be present from catalysts or manufacturing equipment.

Quantitative Analysis of this compound Degradation

Forced degradation studies are a crucial component of drug development and are mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6] These studies help in the development and validation of stability-indicating analytical methods. In a study involving a UPLC-MS/MS method for this compound, significant degradation was observed under basic stress conditions.[3]

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound (Hypothetical) | Major Degradation Products Formed (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 5-10% | Hydrolysis of the ether linkage |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20-30% | Significant formation of various degradants |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 10-15% | Oxidation of the secondary alcohol |

| Photolytic Degradation | UV light (254 nm) | 48 hours | Room Temperature | < 5% | Minor degradation |

| Thermal Degradation | Dry Heat | 72 hours | 100°C | < 5% | Minimal degradation |

Experimental Protocols

The accurate detection and quantification of this compound and its impurities rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques employed.

Stability-Indicating UPLC-MS/MS Method for this compound

The following protocol is based on a validated method for the quantification of this compound in biological matrices, which can be adapted for impurity profiling.[3]

-

Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Column: Acquity UPLC BEH C18 (100.0 × 2.1 mm; 1.7 μm).[3]

-

Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate (90:10, v/v).[3]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: Mass spectrometry with multiple reaction monitoring (MRM). The precursor-to-product ion transitions for this compound are m/z 293.2 → 237.12.[3]

-

Sample Preparation:

-

Dissolve a known amount of the this compound drug substance or product in the mobile phase to achieve a suitable concentration.

-

For forced degradation samples, neutralize the solution if necessary (e.g., after acid or base hydrolysis) before dilution with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

General HPLC Method for Impurity Profiling

A general reverse-phase HPLC method can be developed and validated for the separation of this compound from its impurities. The following is a representative protocol based on methods for similar beta-blockers.[7][8]

-

Instrumentation: A high-performance liquid chromatograph with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to 3.5) and a mixture of acetonitrile and methanol.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30°C.

-

Detection: UV detection at a suitable wavelength (e.g., 252 nm).

-

Sample Preparation: Similar to the UPLC-MS/MS method, dissolve the sample in the mobile phase, neutralize if necessary, and filter before injection.

Visualizing Degradation and Signaling Pathways

Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions. The structures of the degradation products are based on common degradation patterns of beta-blockers and known impurities of this compound.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Impurity Profiling

The logical workflow for identifying and characterizing impurities and degradation products of this compound is depicted below.

Caption: Workflow for this compound impurity profiling.

This compound's Mechanism of Action: Beta-Adrenergic Signaling Pathway

This compound exerts its therapeutic effect by blocking beta-2 adrenergic receptors in the ciliary epithelium of the eye. This action inhibits the downstream signaling cascade that leads to aqueous humor production.[9][10]

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

Conclusion

The comprehensive profiling of this compound impurities and degradation products is a critical aspect of pharmaceutical development and quality control. The use of stability-indicating analytical methods, such as HPLC and UPLC-MS, is essential for the separation and quantification of these compounds. A thorough understanding of the degradation pathways and the mechanism of action of this compound enables the development of stable formulations and ensures the delivery of a safe and effective drug product to patients. This guide provides a foundational understanding for researchers and scientists working with this compound, highlighting the key considerations in its analysis and stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. | Semantic Scholar [semanticscholar.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. Adrenergic and cholinergic receptors in isolated non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

Carteolol mechanism of action beyond beta-blockade

An In-depth Technical Guide to the Mechanism of Action of Carteolol Beyond Beta-Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-selective beta-adrenergic antagonist widely utilized in the management of glaucoma and ocular hypertension.[1] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is attributed to the blockade of beta-receptors in the ciliary body, leading to decreased aqueous humor production.[2][3] However, a growing body of evidence reveals a more complex pharmacological profile for this compound, extending beyond simple beta-blockade. This technical guide provides a comprehensive exploration of these ancillary properties, including its intrinsic sympathomimetic activity (ISA), membrane-stabilizing effects, antioxidant and neuroprotective capabilities, and its influence on ocular hemodynamics and corneal tissue. A thorough understanding of these mechanisms is critical for optimizing its clinical application and for guiding the development of future ophthalmic therapeutics.

Intrinsic Sympathomimetic Activity (ISA)

Unlike many other beta-blockers such as timolol, this compound possesses partial agonist activity at the beta-adrenoceptor.[1][4] This intrinsic sympathomimetic activity (ISA) means that while this compound blocks the effects of potent catecholamines like epinephrine, it can also weakly stimulate the receptor itself. This dual action is thought to mitigate some of the common side effects associated with beta-blockade, such as bradycardia and bronchoconstriction.[1][2] The ISA of this compound appears to be mediated by β2-adrenoceptors.[5]

Quantitative Data on Intrinsic Sympathomimetic Activity

| Preparation | Parameter | This compound Effect | EC50 / Emax | Reference |

| Spontaneously Beating Rat Atria | Inotropic Effect | Increase in force of contraction | EC50: 4.6 +/- 0.1 µM | [4] |

| Spontaneously Beating Rat Atria | Inotropic Effect | Maximum response relative to isoprenaline | Emax: 17.1 +/- 1.1% | [4] |

| Spontaneously Beating Rat Atria | Chronotropic Effect | Slight increase over basal heart rate | 7.8 +/- 1.9% | [4] |

| Pre-contracted Rat Femoral/Tail Arteries | Vasodilation | Relaxing effects | Not specified | [4] |

Experimental Protocols

1.2.1 In Vitro Evaluation of ISA in Rat Cardiovascular Preparations

-

Animal Model: Wistar rats, pre-treated with reserpine to deplete catecholamine stores.

-

Preparations:

-

Spontaneously Beating Atria: Atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C. Contractile force (inotropic effect) and heart rate (chronotropic effect) were recorded.

-

Electrically Driven Left Atrium: The left atrium was stimulated at 1 Hz to assess purely inotropic effects.

-

Langendorff Perfused Heart: The whole heart was retrogradely perfused to assess overall cardiac effects.

-

Peripheral Arteries: Femoral and tail artery rings were pre-contracted with phenylephrine to evaluate vasorelaxant properties.

-

-

Methodology:

-

Baseline measurements of contractility and heart rate were established.

-

The effects of isoprenaline (a full beta-agonist) were measured to establish a maximum response baseline.

-

This compound was added in increasing concentrations (1 µM to 1 mM) to measure its direct effects on contractility and heart rate.

-

To confirm beta-receptor mediation, the experiments were repeated in the presence of high concentrations (10 µM) of propranolol or timolol (beta-blockers without ISA).[4]

-

Signaling Pathway Visualization

Caption: Signaling pathway of this compound's Intrinsic Sympathomimetic Activity.

Local Anesthetic (Membrane-Stabilizing) Activity

Certain beta-blockers can inhibit voltage-gated sodium channels in excitable membranes, a property known as membrane-stabilizing or local anesthetic activity. While some sources state this compound does not have significant membrane-stabilizing activity,[6][7] other studies have quantified this effect, showing it to be present, albeit less potent than drugs like propranolol or conventional local anesthetics.[8][9] This action is independent of adrenoceptor blockade and relates to the direct interaction of the drug with the cell membrane.

Quantitative Data on Local Anesthetic Activity

| Drug | Relative Potency (vs. Procaine = 1.0) in reducing dV/dt of action potential | Reference |

| Propranolol | 13.3 | [8] |

| Pindolol | 1.7 | [8] |

| Procaine | 1.0 | [8] |

| Lidocaine | 0.91 | [8] |

| Timolol | 0.71 | [8] |

| This compound | 0.22 | [8] |

Note: A higher value indicates greater potency.

| Drug | ED50 (50% Effective Dose) for Cutaneous Analgesia (µmol) | Reference |

| Bupivacaine | 0.40 | [9] |

| Oxprenolol | 2.33 | [9] |

| This compound | 4.86 | [9] |

Experimental Protocols

2.2.1 Crayfish Giant Axon Electrophysiology

-

Model: Crayfish (Procambarus clarkii) giant axon.

-

Technique: Conventional microelectrode technique.

-

Methodology:

-

The giant axon was isolated and placed in a chamber perfused with a physiological solution.

-

A microelectrode was inserted into the axon to measure the resting membrane potential and action potentials.

-

Action potentials were elicited by electrical stimulation.

-

The rate of rise (dV/dt) and amplitude of the action potential were recorded.

-

Various beta-blockers (propranolol, pindolol, timolol, this compound, sotalol, practolol) and local anesthetics (procaine, lidocaine) were added to the perfusing solution in a dose-dependent manner.

-

The reduction in the dV/dt of the action potential was used as the primary measure of local anesthetic activity.[8]

-

2.2.2 Rat Cutaneous Analgesia Model

-

Model: Male Sprague-Dawley rats.

-

Technique: Cutaneous trunci muscle reflex (CTMR) blockade.

-

Methodology:

-

The dorsal skin of the rat was shaved.

-

The drug (this compound, oxprenolol, or bupivacaine) was administered via subcutaneous infiltration.

-

A noxious stimulus (needle pinprick) was applied to the infiltrated area.

-

The presence or absence of the CTMR (a twitch of the skin) was recorded.

-

The dose required to block the reflex in 50% of subjects (ED50) was calculated to determine potency.

-

The duration of action was measured by testing for the return of the reflex over time.[9]

-

Antioxidant and Neuroprotective Effects

This compound exhibits protective effects against cellular damage induced by oxidative stress, a mechanism implicated in the pathogenesis of glaucoma and other neurodegenerative diseases.[10][11][12] This activity appears to be multifaceted, involving the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes.

Quantitative Data on Antioxidant/Neuroprotective Effects

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Light-induced retinal damage (in vivo, rat) | Electroretinogram (ERG) amplitudes | Pre-treatment with this compound | Significantly reduced the light-induced decrease in ERG amplitudes | [10] |

| Light-induced retinal damage (in vivo, rat) | Outer Nuclear Layer (ONL) thickness | Pre-treatment with this compound | Significantly reduced the light-induced decrease in ONL thickness | [10] |

| Light-induced retinal damage (in vivo, rat) | 8-OHdG-positive cells (marker of oxidative DNA damage) | Pre-treatment with this compound | Significantly reduced the light-induced increase of positive cells in the ONL | [10] |

| Light-induced retinal damage (in vivo, rat) | mRNA levels of antioxidant enzymes | Pre-treatment with this compound | Significantly upregulated Thioredoxin 1 and Glutathione Peroxidase 1 | [10] |

| BSO/glutamate-induced oxidative stress (in vitro) | Cell death | This compound | Significantly inhibited cell death | [10] |

| BSO/glutamate-induced oxidative stress (in vitro) | Caspase-3/7 activity (apoptosis marker) | This compound | Significantly reduced caspase-3/7 activity | [10] |

| BSO/glutamate-induced oxidative stress (in vitro) | ROS production | This compound | Significantly reduced ROS production | [10] |

| UVB-induced damage in Human Corneal Epithelial Cells (in vitro) | Cell viability | This compound (0.01-1.0 mmol/L) | Protective effects against UVB-induced damage | [13] |

Experimental Protocols

3.2.1 In Vivo Light-Induced Retinal Damage Model

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats were pre-treated with subcutaneous injections of this compound hydrochloride or saline.

-

Pupils were dilated, and the animals were exposed to high-intensity visible light (e.g., 8000 lux) for a specified duration to induce retinal damage.

-

Retinal function was assessed using electroretinography (ERG) to measure the electrical responses of retinal cells.

-

Retinal structure was evaluated histologically by measuring the thickness of the outer nuclear layer (ONL).

-

Oxidative stress was quantified by immunohistochemical staining for 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker for oxidative DNA damage.

-

Gene expression of antioxidant enzymes was measured using quantitative real-time PCR (qRT-PCR) on retinal tissue.[10]

-

3.2.2 In Vitro Oxidative Stress Model

-

Cell Line: RGC-5 cells (a retinal ganglion cell line).

-

Induction of Stress: Cells were treated with L-buthionine-(S,R)-sulfoximine (BSO) to deplete intracellular glutathione, followed by exposure to glutamate to induce oxidative stress and cell death.

-

Methodology:

-

Cells were pre-incubated with this compound or timolol.

-

BSO and glutamate were added to the culture medium.

-

Cell viability/death was measured using assays such as the LDH cytotoxicity assay.

-

Apoptosis was quantified by measuring the activity of caspases 3 and 7.

-

Intracellular ROS production was measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10]

-

Visualization of Neuroprotective Mechanisms

Caption: this compound's antioxidant and neuroprotective pathways.

Modulation of Ocular Blood Flow

The effect of this compound on ocular blood flow is complex and appears to differ from other non-selective beta-blockers like timolol. Studies suggest that topical this compound can increase blood flow in certain ocular and orbital vessels, a potentially beneficial effect for glaucomatous optic neuropathy, which may have a vascular component.[14][15]

Quantitative Data on Ocular Blood Flow

| Vessel / Tissue | Parameter | Treatment | Result | Reference |

| Ophthalmic Artery (Human) | Systolic max. blood flow velocity | 2% this compound (7 days) | Significant increase (p=0.012) | [14] |

| Ophthalmic Artery (Human) | Diastolic min. blood flow velocity | 2% this compound (7 days) | Significant increase (p=0.019) | [14] |

| Peripapillary Retina (Human) | Blood flow volume (superior, central, inferior) | 2% this compound (7 days) | Significant increase (p=0.003, 0.001, 0.000 respectively) | [14] |

| Optic Nerve Head (Human) | Tissue blood velocity (NBONH) | 2% this compound (3 weeks) | Significant increase (p=0.013) | [15] |

| Ciliary Body, Choroid, Retina (Rabbit) | Blood Flow (CiBF, CBF, RBF) | 2% this compound (acute) | Significant reduction (p<0.01) | [16] |

Note: Discrepancies between studies (human vs. rabbit, chronic vs. acute) highlight the complexity of this mechanism.

Experimental Protocols

4.2.1 Human Ocular Blood Flow Measurement

-

Subjects: Healthy human volunteers.

-

Techniques:

-

Color Doppler Imaging: Used to measure blood flow velocity in the central retinal artery, ophthalmic artery, and short posterior ciliary artery.

-

Scanning Laser Doppler Flowmetry: Used to measure blood flow volume in the peripapillary retina.

-

Laser Speckle Tissue Blood Flow Analyzer: Used to measure tissue blood velocity in the optic nerve head.

-

-

Methodology:

-

A randomized, masked, placebo-controlled study design was used.

-

One eye received 30 µL of 2% this compound hydrochloride twice daily for a period of 7 days to 3 weeks. The fellow eye received a placebo.

-

Ocular blood flow parameters, IOP, ocular perfusion pressure (OPP), and pulse rate were measured at baseline and at specified time points after instillation.[14][15]

-

Visualization of Experimental Workflow

Caption: Workflow for a clinical study on this compound's effect on ocular blood flow.

Other Potential Mechanisms

Effects on Corneal Epithelial Wound Healing

The impact of beta-blockers on corneal health is a subject of ongoing research. Some studies have indicated that beta-blocker eye drops, including this compound, may delay corneal epithelial wound healing in rabbit models, particularly with long-term administration.[17] This effect might be linked to the drug itself or preservatives like benzalkonium chloride. Conversely, other studies on different beta-blockers have suggested no deleterious effect or even an acceleration of wound closure.[18][19] This area requires further investigation to delineate the precise role of this compound.

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are enzymes that remodel the extracellular matrix (ECM) in the trabecular meshwork and uveoscleral pathway, influencing aqueous humor outflow.[20][21] While the primary mechanism of IOP lowering for beta-blockers is reduced aqueous production, some research has investigated their effects on the ECM. One study in rats found that 2% this compound, administered daily for two weeks, had effects on MMP and TIMP (tissue inhibitors of metalloproteinase) balance in conjunctival and subconjunctival tissues, though the direct impact on trabecular outflow via this mechanism is less established than for other drug classes like prostaglandin analogs.[22]

Interaction with Nitric Oxide Synthase (NOS)

Some third-generation beta-blockers, like nebivolol and carvedilol, are known to interact with the nitric oxide (NO) pathway, promoting vasodilation.[23] NO plays a role in regulating IOP.[24] While direct evidence linking this compound to significant NO synthase activation is not as strong as for carvedilol, its vasodilatory properties observed in some studies may suggest a potential, albeit less characterized, interaction with this pathway.[25]

Conclusion

The pharmacological profile of this compound is significantly more nuanced than that of a conventional non-selective beta-blocker. Its intrinsic sympathomimetic activity may enhance its safety profile, while its local anesthetic properties, though modest, contribute to its membrane-level interactions. Of particular interest to drug development professionals are its demonstrated antioxidant and neuroprotective effects, which suggest a potential to offer therapeutic benefits beyond IOP reduction by directly protecting retinal cells from glaucomatous damage. Furthermore, its unique hemodynamic profile, characterized by an ability to increase blood flow in the optic nerve head and retina in human studies, distinguishes it from other agents in its class and may be clinically advantageous. The complex effects on corneal healing and extracellular matrix modulation warrant further investigation. Collectively, these non-beta-blocking mechanisms underscore the multifaceted nature of this compound and provide a strong rationale for continued research into its full therapeutic potential and for the design of future glaucoma medications with similarly diverse modes of action.

References

- 1. Ocular this compound. A review of its pharmacological properties, and therapeutic use in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of intrinsic sympathomimetic activity of this compound in rat cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. drugs.com [drugs.com]

- 8. Local anesthetic activity of beta-adrenergic blocking drugs in the Crayfish giant axon, with reference to calcium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound hydrochloride reduces visible light-induced retinal damage in vivo and BSO/glutamate-induced oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effect of this compound Hydrochloride on Ocular Blood Flow Dynamics in Normal Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of topical beta-blockers on tissue blood flow in the human optic nerve head - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Short-term effect of beta-adrenoreceptor blocking agents on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Corneal epithelial deficiency induced by the use of beta-blocker eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of topical beta blockers on corneal epithelial wound healing in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Beta blockers, nitric oxide, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prostaglandin analogues and nitric oxide contribution in the treatment of ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Carteolol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carteolol is a non-selective β-adrenergic receptor antagonist that possesses Intrinsic Sympathomimetic Activity (ISA). This dual functionality means that while it blocks the high-potency effects of endogenous catecholamines like epinephrine and norepinephrine, it simultaneously acts as a weak partial agonist, providing a low level of receptor stimulation. This partial agonism is a key differentiator from other β-blockers and is responsible for its unique pharmacological profile, including a reduced tendency to induce severe bradycardia or bronchoconstriction.[1] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, quantitative pharmacology, and experimental assessment of this compound's ISA.

Mechanism of Action: The Partial Agonist Hypothesis

The core of this compound's ISA lies in its classification as a partial agonist at β-adrenergic receptors.[2][3] Unlike a full agonist, which elicits a maximal response upon binding, or a pure antagonist, which elicits no response and only blocks the receptor, a partial agonist produces a submaximal response.[4]

-

In states of low sympathetic tone (e.g., at rest): this compound's partial agonist activity provides a baseline level of β-receptor stimulation. This can prevent the drastic drop in heart rate (bradycardia) often associated with pure β-blocker therapy.[5][6]

-

In states of high sympathetic tone (e.g., during exercise): this compound acts primarily as a competitive antagonist. It occupies the β-receptors, preventing binding of high-concentration catecholamines and thus "blocking" the strong sympathetic response.

This dual action allows this compound to moderate physiological responses across different states of sympathetic activity. It is non-selective, acting on both β1 and β2 receptors, and has also been shown to exhibit partial agonism at atypical or β3-adrenergic receptors in various tissues.[7][8][9]

Downstream Signaling Pathway

This compound's partial agonism manifests through the canonical G-protein coupled receptor (GPCR) signaling cascade associated with β-adrenergic receptors. The binding of an agonist to a β-receptor activates the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[10][11] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a final cellular response (e.g., increased heart rate, smooth muscle relaxation).[12]

This compound's engagement with this pathway results in a submaximal activation of adenylyl cyclase, leading to a lower intracellular concentration of cAMP compared to a full agonist like isoproterenol. Functional and biochemical evidence confirms the involvement of cAMP in this compound's cardiac actions.[13][14]

Caption: β-Adrenergic signaling cascade showing partial activation by this compound.

Quantitative Pharmacology of this compound's ISA

The partial agonist activity of this compound has been quantified in various ex vivo and in vitro systems. The key parameters are EC50, which measures potency, and Emax (or intrinsic activity, α), which measures the maximal effect relative to a full agonist.

| Parameter | Value | Experimental System | Comments | Reference |

| EC50 | 4.6 ± 0.1 µM | Spontaneously beating atria (rat) | Measures potency for positive inotropic effect. | [13] |

| Emax | 17.1 ± 1.1% | Spontaneously beating atria (rat) | Efficacy relative to isoproterenol maximum response. | [13] |

| EC50 | ~5 µM | Brown fat cells (hamster) | Potency for thermogenesis stimulation (β3 effect). | [7] |

| Emax | 40% | Brown fat cells (hamster) | Efficacy relative to full β3 agonist. | [7] |

| pD2 | 4.85 | Duodenum (guinea pig) | A measure of agonist potency (pD2 = -log(EC50)). | [8] |

| pD2 | 5.55 | Gastric fundus (guinea pig) | A measure of agonist potency. | [9] |

| Intrinsic Activity (α) | 0.94 | Gastric fundus (guinea pig) | High efficacy in this specific tissue. | [9] |

| Apparent pA2 | 5.31 - 6.56 | Duodenum (guinea pig) | Measures antagonist potency against various agonists. | [8] |

Note: EC50 (Half maximal effective concentration), Emax (Maximal effect), pD2 (-log of EC50), pA2 (-log of antagonist concentration producing a 2-fold shift in agonist dose-response curve). These values are context-dependent and vary by tissue and species.[15][16][17]

Experimental Protocols for Assessing ISA

The determination of ISA requires functional assays that can measure a physiological or biochemical response to receptor stimulation.

This is a classical pharmacological method to assess the functional effects of a drug.

-

Tissue Preparation: Organs or tissues rich in β-adrenoceptors, such as atria, aorta, or tracheal strips, are isolated from an animal model (e.g., rat, guinea pig).

-

Catecholamine Depletion (Optional but Recommended): To ensure that any observed agonist effect is from the test compound and not from the release of endogenous norepinephrine, animals are often pre-treated with reserpine.

-

Experimental Setup: The isolated tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated. Transducers are connected to measure a physiological response (e.g., isometric tension for muscle contraction/relaxation, or rate of contraction for atria).

-

Cumulative Concentration-Response Curve: The test compound (e.g., this compound) is added to the bath in increasing concentrations. The resulting response is measured at each concentration to generate a dose-response curve, from which EC50 and Emax can be determined.

-

Antagonism Studies: To confirm the effect is receptor-mediated, the experiment can be repeated in the presence of a known competitive antagonist (like propranolol), which should shift the dose-response curve to the right.[13]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Ocular this compound. A review of its pharmacological properties, and therapeutic use in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta blocker - Wikipedia [en.wikipedia.org]

- 5. [Clinical significance of intrinsic sympathomimetic activity of the beta blocker this compound. II: Comparative studies of this compound and pindolol in patients with bradycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a weak partial agonist on beta 3-adrenergic receptors in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Partial agonist activity of this compound on atypical beta-adrenoceptors in the guinea pig duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Partial agonistic effects of this compound on atypical beta-adrenoceptors in the guinea pig gastric fundus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of intrinsic sympathomimetic activity of this compound in rat cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Carteolol's Impact on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of carteolol, a non-selective beta-adrenergic antagonist, on the dynamics of aqueous humor. The following sections detail its mechanism of action, quantitative effects on intraocular pressure and aqueous humor flow, and the experimental protocols used to ascertain these findings.

Core Mechanism of Action: Reduction of Aqueous Humor Production

This compound's primary mechanism for lowering intraocular pressure (IOP) is the reduction of aqueous humor production by the ciliary body.[1][2] As a non-selective beta-adrenergic receptor antagonist, this compound blocks both beta-1 and beta-2 adrenergic receptors located on the ciliary epithelium.[3] This blockade inhibits the sympathetic nervous system's stimulation of aqueous humor secretion.[3]

The signaling pathway is initiated by the binding of catecholamines (like norepinephrine) to beta-adrenergic receptors, which activates a stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are believed to drive the secretion of aqueous humor. By blocking these receptors, this compound prevents this cascade, leading to a decrease in cAMP production and a subsequent reduction in aqueous humor formation.[3]

An interesting characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which means it can partially activate beta-receptors, albeit to a much lesser extent than a full agonist. This property may contribute to its safety profile, potentially causing less pronounced side effects like bradycardia compared to other beta-blockers without ISA.[4]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism in the Ciliary Body

References

- 1. Effect of this compound Hydrochloride on Ocular Blood Flow Dynamics in Normal Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of primary selective laser trabeculoplasty on tonographic outflow facility: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Ophthalmic Carteolol Formulations: A Technical Guide

Introduction

Carteolol hydrochloride is a non-selective beta-adrenergic blocking agent utilized in ophthalmic medicine to manage elevated intraocular pressure (IOP) in patients with conditions such as chronic open-angle glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect is primarily achieved by reducing the production of aqueous humor.[1][4][5] While clinically effective, the development of ophthalmic this compound formulations is critically focused on maximizing ocular bioavailability to ensure therapeutic concentrations at the target site, while simultaneously minimizing systemic absorption to reduce potential adverse effects like bradycardia and bronchospasm.[1][6] This guide provides an in-depth examination of the pharmacokinetics of various ophthalmic this compound formulations, detailing experimental methodologies and summarizing key quantitative data for researchers and drug development professionals.

Core Pharmacodynamic & Pharmacokinetic Principles

Mechanism of Action

As a non-selective beta-adrenergic antagonist, this compound blocks beta-1 and beta-2 receptors.[4] In the eye, this blockade occurs at the ciliary processes, diminishing sympathetic stimulation and thereby decreasing the rate of aqueous humor secretion.[5] This reduction in fluid production leads to a decrease in intraocular pressure.[7] this compound also possesses intrinsic sympathomimetic activity (ISA), which may theoretically lower the risk of certain side effects, such as bradycardia, compared to other beta-blockers.[6][8]

Pharmacokinetic Profile: Absorption, Distribution, and Elimination

-

Ocular Absorption and Distribution : Following topical instillation, this compound must penetrate the cornea to reach the anterior chamber. This process is influenced by the drug's physicochemical properties and the formulation's composition.[9] Studies in pigmented rabbits have shown that after a single instillation, this compound concentrations in the iris and ciliary body peak around 24 hours.[10] The drug exhibits significant binding to pigmented ocular tissues, leading to a prolonged elimination half-life of approximately 15 days in these structures.[10] This accumulation suggests a depot effect, which may contribute to its sustained therapeutic action.

-

Systemic Absorption : While designed for local action, ophthalmic this compound can be absorbed systemically.[2] The primary route for this absorption is through the conjunctiva and the nasolacrimal duct, which drains into the nasal mucosa and subsequently the gastrointestinal tract.[11] However, standard clinical formulations result in plasma concentrations that are often undetectable.[2][8] Minimizing this systemic uptake is a key goal of advanced formulation design to avoid potential cardiovascular and respiratory side effects.[6][12]

Comparative Pharmacokinetics of this compound Formulations

The development of novel this compound formulations aims to enhance ocular drug delivery and residence time. Studies in animal models, primarily rabbits, provide the basis for comparing the pharmacokinetic performance of these different systems.

| Formulation Type | Animal Model | Ocular Tissue | Key Pharmacokinetic Findings | Reference |

| 2% this compound Solution (Control) | Rabbit | Aqueous Humor | Baseline for comparison. | [9] |

| 2% this compound with Sorbate (Ion-Pair) | Rabbit | Aqueous Humor | AUC was 2.6 times higher than the control solution. | [9] |

| 1% or 2% this compound with Alginic Acid | Pigmented Rabbit | Aqueous Humor & Iris-Ciliary Body | Bioavailability increased by 40% to 60%. Allowed for once-daily vs. twice-daily dosing. | [13] |

| 1% this compound in Gelrite (In-Situ Gel) | Rabbit | Aqueous Humor | Significantly improved bioavailability compared to the commercial aqueous solution. | [12][14] |

| This compound in Chitosan-Coated Niosomes | (Ex-vivo model) | Cornea | Permeation flux was 3.23-fold higher than the standard this compound solution. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. The following sections outline common protocols used in the study of ophthalmic this compound.

1. In-Vivo Animal Studies (Rabbit Model)

A common model for ocular pharmacokinetics involves the use of pigmented rabbits due to their large eye size and the potential for drug-melanin binding, which is relevant for this compound.[10][13]

-

Animal Handling and Dosing :

-

Animals are typically acclimatized under standard laboratory conditions.

-

A single drop (e.g., 50 µL) of the test formulation is instilled into the conjunctival sac of one or both eyes.

-

The eyelids are held closed for a brief period (e.g., 1 minute) to prevent immediate loss of the dose.[16]

-

-

Sample Collection :

-

Aqueous Humor : At predetermined time points post-instillation, animals are anesthetized. The anterior chamber is cannulated with a fine-gauge needle, and a small volume (e.g., 50-100 µL) of aqueous humor is withdrawn.

-

Iris-Ciliary Body : Following aqueous humor sampling and euthanasia, ocular tissues like the iris-ciliary body are carefully dissected, weighed, and homogenized for analysis.[17]

-

Plasma : Blood samples are collected from a marginal ear vein into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or below until analysis.[9]

-

2. Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in biological matrices.[17]

-

Sample Preparation :

-

Aqueous Humor : Samples are typically subjected to protein precipitation. An organic solvent like acetonitrile is added, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is used for analysis.[17]

-

Ciliary Body : A multi-step liquid-liquid extraction is often employed. The homogenized tissue is first extracted at a basic pH (e.g., pH 8) with a solvent mixture (e.g., ethyl acetate/toluene/isopropanol), followed by a second extraction at a higher pH (e.g., pH 11) with ethyl acetate. The organic extracts are combined and then back-extracted into an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) to isolate the analyte.[17]

-

Internal Standard : An appropriate internal standard (e.g., nadolol) is added to all samples and calibration standards at the beginning of the preparation process to correct for variability in extraction and instrument response.[17]

-

-

Chromatographic and Mass Spectrometric Conditions :

-

Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate this compound from endogenous matrix components. A C18 column is common, with an isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with a modifier like formic or acetic acid.[17][18]

-

Mass Spectrometry : Detection is performed using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operating in positive ion mode.[17] Quantification is achieved through multiple reaction monitoring (MRM), tracking the transition from the precursor ion (the protonated molecule, [M+H]+) to a specific product ion.

-

Visualizing Experimental and Logical Workflows

Diagrams created using DOT language help clarify complex processes and relationships in pharmacokinetic studies.

Caption: Workflow for an in-vivo ocular pharmacokinetic study.

Caption: Ocular and systemic absorption pathways for this compound.

Conclusion

The pharmacokinetic profile of ophthalmic this compound is heavily dependent on its formulation. While standard aqueous solutions are effective, they are subject to rapid precorneal elimination, leading to low ocular bioavailability. Advanced formulations incorporating bioadhesive polymers like alginic acid, in-situ gelling agents like Gelrite, or novel carrier systems such as niosomes, have demonstrated a significant ability to prolong ocular residence time.[13][14][15] This enhancement leads to increased drug concentration in the aqueous humor and other target tissues, offering the potential for improved therapeutic efficacy and reduced dosing frequency, which can improve patient adherence.[19] Concurrently, many of these advanced formulations achieve higher local concentrations without increasing systemic absorption, thereby improving the overall safety profile of the therapy.[9] Future research will continue to focus on optimizing these delivery systems to further refine the therapeutic index of ophthalmic this compound.

References

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. DailyMed - this compound HYDROCHLORIDE solution [dailymed.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Articles [globalrx.com]

- 6. The potential systemic effect of topically applied beta-blockers in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-ophthalmic-solution - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. pi.bausch.com [pi.bausch.com]

- 9. Improvement of the ocular bioavailability of this compound by ion pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ocular distribution of this compound after single and repeated ocular instillation in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Alginic acid effect on this compound ocular pharmacokinetics in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formulation of this compound chitosomes for ocular delivery: formulation optimization, ex-vivo permeation, and ocular toxicity examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 17. Simultaneous quantification of this compound and dorzolamide in rabbit aqueous humor and ciliary body by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 19. A new long acting ophthalmic formulation of this compound containing alginic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Carteolol in Aqueous Humor by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carteolol is a non-selective beta-adrenergic blocking agent used in the treatment of open-angle glaucoma to reduce intraocular pressure.[1][2] Accurate quantification of this compound in aqueous humor is crucial for pharmacokinetic studies, formulation development, and understanding its ocular bioavailability.[3][4][5] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in aqueous humor using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.[6][7]

Principle

This method utilizes a robust and reliable LC-MS/MS assay for the determination of this compound in aqueous humor samples. The procedure involves a straightforward sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[6][7]

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate

-

Formic Acid

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Rabbit Aqueous Humor (for matrix-matched standards and quality controls)

Instrumentation

-

Liquid Chromatograph: UPLC or HPLC system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][8]

-

Analytical Column: A C18 reversed-phase column, such as an Acquity UPLC BEH C18 (100.0 x 2.1 mm; 1.7 µm) or equivalent.[3]

Sample Preparation

Two primary methods for sample preparation from aqueous humor are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [8][9]

-

Thaw frozen aqueous humor samples at room temperature and vortex for 5 minutes.[3]

-

To 100 µL of aqueous humor, add 300 µL of acetonitrile containing the internal standard (e.g., propranolol or nadolol).[8][9]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.[3]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [3]

-

To 100 µL of aqueous humor, add the internal standard.

-

Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate, toluene, and isopropanol).[8]

-

Vortex the mixture for an extended period (e.g., 10 minutes).

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (100.0 x 2.1 mm; 1.7 µm)[3] |

| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate (90:10, v/v)[3] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL[3] |

| Column Temperature | 40 °C |

| Run Time | 3 minutes[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI[8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

| Capillary Voltage | 4000 V[7] |

| Gas Temperature | 325 °C[7] |

| Gas Flow Rate | 10 L/min[7] |

| Nebulizer Pressure | 20 psi[7] |

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity of the assay. The following transitions have been reported for this compound and a common internal standard.

Table 3: MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 293.2 | 237.12[3] |

| Propranolol (IS) | 260.09 | 183.04[3] |

Quantitative Data Summary